Papaverine

Beschreibung

An alkaloid found in opium but not closely related to the other opium alkaloids in its structure or pharmacological actions. It is a direct-acting smooth muscle relaxant used in the treatment of impotence and as a vasodilator, especially for cerebral vasodilation. The mechanism of its pharmacological actions is not clear, but it apparently can inhibit phosphodiesterases and it may have direct actions on calcium channels.

Papaverine is a natural product found in Papaver rhoeas, Papaver armeniacum, and other organisms with data available.

Papaverine is an opiate alkaloid isolated from the plant Papaver somniferum and produced synthetically. As a direct-acting smooth muscle relaxant, papaverine is not closely related to the other opium alkaloids in structure or pharmacological actions; its mechanism of action may involve the non-selective inhibition of phosphodiesterases and direct inhibition of calcium channels. This agent also exhibits antiviral activity against respiratory syncytial virus, cytomegalovirus, and HIV. (NCI04)

See also: Papaverine Hydrochloride (has salt form).

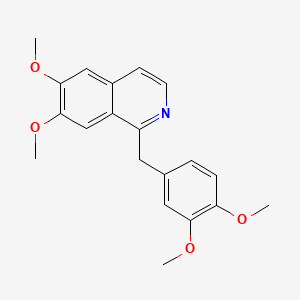

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZDYMELSJDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-25-6 (hydrochloride) | |

| Record name | Papaverine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023418 | |

| Record name | Papaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Papaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes at 135 °C | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Papaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.337 g/cu cm at 20 °C | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder | |

CAS No. |

58-74-2, 61-25-6 | |

| Record name | Papaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Papaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | papaverine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Papaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Papaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAA13NKG2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Papaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/ | |

| Record name | Papaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAPAVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Papaverine on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the smooth muscle relaxant effects of papaverine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating smooth muscle physiology and pharmacology. This document delves into the primary and secondary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to Papaverine's Multifaceted Mechanism

Papaverine is an opium alkaloid that has long been recognized for its potent spasmolytic effects on various smooth muscles, including those in blood vessels, the gastrointestinal tract, and the bronchi.[1] Unlike other opium derivatives, papaverine's primary therapeutic action is not on the central nervous system but is a direct effect on smooth muscle cells.[2] Its utility as a vasodilator has been leveraged in clinical settings to treat conditions involving vasospasm.[3][4]

The relaxant effect of papaverine on smooth muscle is not attributed to a single, discrete mechanism but rather to a combination of synergistic actions at the molecular level. The core of its action involves two primary pathways: the non-selective inhibition of phosphodiesterase (PDE) enzymes and the blockade of voltage-gated L-type calcium channels.[3][5] These actions lead to a cascade of downstream events, ultimately resulting in the dephosphorylation of myosin light chains and the disruption of actin cytoskeletal dynamics, culminating in muscle relaxation.[6] This guide will dissect these mechanisms, presenting the supporting experimental evidence and methodologies used to elucidate them.

Quantitative Data on Papaverine's Efficacy

The potency of papaverine as a smooth muscle relaxant can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data regarding its inhibitory effects on phosphodiesterases and its impact on smooth muscle contractility and intracellular calcium levels.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by Papaverine

| PDE Isoform | IC50 (nM) | Source |

| PDE10A | 17 | [7] |

| PDE3A | 284 | [7] |

Note: Papaverine is known to be a non-selective PDE inhibitor, but comprehensive, directly comparable IC50 data across all isoforms is limited in the readily available literature.

Table 2: Concentration-Dependent Effects of Papaverine on Smooth Muscle Contraction

| Tissue | Agonist | Papaverine Concentration | Effect | Source |

| Rat Aorta | Epinephrine | ~0.18 mM | ~100% Relaxation | [5] |

| Human Bladder | High Potassium | 100 µM | Full Relaxation | [8] |

| Human Bladder | Carbachol | 100 µM | ~54% reduction in steady-state tension | [8] |

| Rat Vas Deferens | 100 mM K+ | 150 µM | 80% inhibition of phasic tension | |

| Rat Urinary Bladder | 100 mM K+ | 150 µM | 60% inhibition of phasic tension |

Table 3: Papaverine's Effect on Intracellular Calcium ([Ca2+])

| Cell/Tissue Type | Papaverine Concentration | Effect on [Ca2+] | Source |

| Guinea Pig Tracheal Smooth Muscle Cells | 1-100 µM | Concentration-dependent inhibition of L-type Ca2+ current | [9] |

| Rat Basilar Artery Smooth Muscle Cells | 100 µM | Inhibition of L-type Ca2+ current | [7] |

| Rat Aorta | 0.3-10 µM | Parallel inhibition of phenylephrine-induced [Ca2+]i increase | [10] |

| Rat Vas Deferens & Urinary Bladder | 150 µM | 25-30% fall in 45Ca uptake |

Core Signaling Pathways and Mechanisms

Papaverine's smooth muscle relaxant properties are primarily mediated through two interconnected signaling pathways: elevation of cyclic nucleotides via phosphodiesterase inhibition and direct inhibition of calcium influx.

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Signaling

A cornerstone of papaverine's mechanism is its non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][11] PDEs are responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, papaverine leads to the accumulation of intracellular cAMP and cGMP.[12]

The elevated levels of these cyclic nucleotides activate their respective downstream protein kinases: Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP. These kinases, in turn, phosphorylate a variety of target proteins that promote smooth muscle relaxation. A key target is the myosin light chain phosphatase (MLCP). Activation of MLCP leads to the dephosphorylation of the myosin light chain, which is a prerequisite for the detachment of myosin heads from actin filaments and subsequent muscle relaxation.[3]

Furthermore, PKA and PKG can phosphorylate and inhibit myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain and initiating contraction. This dual action of enhancing MLCP activity and inhibiting MLCK activity potently shifts the balance towards myosin light chain dephosphorylation and relaxation.

Calcium Channel Blockade

Independent of its effects on PDEs, papaverine also directly inhibits voltage-gated L-type calcium channels in the smooth muscle cell membrane.[9] This action reduces the influx of extracellular calcium, a critical trigger for smooth muscle contraction. The decrease in intracellular calcium concentration further contributes to the reduction in MLCK activity, as this enzyme is calcium/calmodulin-dependent.

Modulation of Actin Cytoskeletal Dynamics

More recent evidence suggests that papaverine may also induce smooth muscle relaxation by modulating the actin cytoskeleton.[6] Studies in human saphenous vein have shown that papaverine treatment leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and heat shock-related protein 20 (HSPB6).[6] The phosphorylation of these proteins is associated with actin depolymerization, which would disrupt the contractile apparatus and contribute to relaxation. This represents a third, complementary mechanism of action.

Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the mechanism of action of papaverine on smooth muscle.

Isolated Tissue Bath for Smooth Muscle Relaxation Assay

This in vitro method is fundamental for assessing the contractile and relaxant properties of compounds on smooth muscle strips.

Objective: To determine the concentration-response relationship of papaverine-induced relaxation on pre-contracted smooth muscle tissue.

Methodology:

-

Tissue Preparation: Smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) is dissected and cut into strips of appropriate dimensions.

-

Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with periodic washing.

-

Contraction Induction: A contractile agonist (e.g., norepinephrine, carbachol, high potassium solution) is added to the bath to induce a stable, submaximal contraction.

-

Cumulative Concentration-Response Curve: Papaverine is added to the bath in a cumulative manner, with increasing concentrations at set time intervals. The resulting relaxation is recorded.

-

Data Analysis: The relaxation at each papaverine concentration is expressed as a percentage of the initial agonist-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of papaverine that produces 50% of the maximal relaxation) is calculated.[11]

Phosphodiesterase (PDE) Activity Assay

These assays are used to determine the inhibitory potency of papaverine on specific PDE isoforms.

Objective: To quantify the IC50 value of papaverine for various PDE isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant PDE enzymes and their respective cyclic nucleotide substrates (cAMP or cGMP) are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: A range of concentrations of papaverine are prepared.

-

Reaction Incubation: The PDE enzyme, substrate, and papaverine (or vehicle control) are incubated together at a controlled temperature.

-

Detection: The amount of remaining substrate or the product of the enzymatic reaction is quantified. Common methods include:

-

Radiometric assays: Using radiolabeled cAMP or cGMP.

-

Fluorescent assays: Using fluorescently labeled substrates.

-

Luminescence-based assays: Employing coupled enzyme systems that generate a luminescent signal proportional to the PDE activity.

-

-

Data Analysis: The percentage of PDE inhibition is calculated for each papaverine concentration. An inhibition curve is generated, and the IC50 value (the concentration of papaverine that inhibits 50% of the enzyme's activity) is determined.

Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to papaverine.

Objective: To measure the effect of papaverine on intracellular calcium levels in smooth muscle cells.

Methodology:

-

Cell Preparation and Dye Loading: Cultured smooth muscle cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with a camera.

-

Stimulation: The cells are stimulated with a contractile agonist to induce an increase in intracellular calcium.

-

Papaverine Application: Papaverine is added to the cell culture medium, and the changes in fluorescence intensity are continuously recorded.

-

Data Analysis: The fluorescence intensity data is converted into intracellular calcium concentrations or expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes). The effect of papaverine on both basal and agonist-stimulated calcium levels is quantified.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect changes in the phosphorylation state of key signaling proteins involved in smooth muscle contraction and relaxation.

Objective: To determine the effect of papaverine on the phosphorylation of Myosin Light Chain (MLC), Vasodilator-Stimulated Phosphoprotein (VASP), and Heat Shock Protein B6 (HSPB6).

Methodology:

-

Sample Preparation: Smooth muscle tissue or cells are treated with papaverine and/or a contractile agonist. The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MLC, anti-phospho-VASP, or anti-phospho-HSPB6).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

-

Detection: The signal from the secondary antibody is detected using a suitable method (e.g., chemiluminescence or fluorescence imaging).

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and often normalized to the total amount of the respective protein (determined by re-probing the membrane with an antibody against the total protein) or a loading control.

Conclusion

The mechanism of action of papaverine on smooth muscle is a compelling example of a multi-target pharmacological agent. Its primary effects as a non-selective phosphodiesterase inhibitor and a calcium channel blocker work in concert to potently induce smooth muscle relaxation. The emerging role of its influence on actin cytoskeletal dynamics adds another layer of complexity and a potential avenue for further research. For scientists and researchers in drug development, a thorough understanding of these intricate mechanisms is paramount for the rational design of novel and more selective smooth muscle relaxants. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of papaverine and other vasoactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Papaverine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of papaverine on ion channels in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the mechanism of papaverine inhibition of the voltage-dependent Ca++ current in isolated smooth muscle cells from the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]

The intricate pathways of papaverine biosynthesis in Papaver somniferum: A technical guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of papaverine in Papaver somniferum, the opium poppy. The document details the enzymatic steps, intermediate molecules, and regulatory mechanisms that govern the production of this medicinally important benzylisoquinoline alkaloid. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and plant biochemistry.

Introduction to Papaverine and its Biosynthesis

Papaverine is a non-narcotic opium alkaloid found in Papaver somniferum that exhibits significant pharmacological properties, including vasodilator and antispasmodic effects.[1][2] Unlike morphinan alkaloids such as morphine and codeine, papaverine is a benzylisoquinoline alkaloid.[1] Its biosynthesis originates from the aromatic amino acid L-tyrosine, which undergoes a series of complex enzymatic reactions to form the characteristic benzylisoquinoline scaffold.[3] The biosynthetic route to papaverine has been a subject of considerable research, with two major competing pathways proposed: the N-desmethylated (NH) pathway and the N-methylated (NCH3) pathway.[2][4][5] This guide will explore both pathways in detail, presenting the current understanding of the enzymes and intermediates involved, supported by experimental evidence.

The Two Major Biosynthetic Pathways to Papaverine

The biosynthesis of papaverine begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor for almost all 2500 known benzylisoquinoline alkaloids (BIAs).[3][6] From (S)-norcoclaurine, the pathway to papaverine is thought to proceed via two distinct routes.

The N-desmethylated (NH) Pathway

Recent studies, including systematic gene silencing experiments, suggest that the N-desmethylated pathway is the major route for papaverine biosynthesis in Papaver somniferum.[7] This pathway involves a series of intermediates that lack a methyl group on the nitrogen atom of the isoquinoline ring.

The key steps in the N-desmethylated pathway are:

-

(S)-Norcoclaurine to (S)-Coclaurine: The first methylation step is catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , which methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine.[3]

-

(S)-Coclaurine to (S)-Norreticuline: This conversion involves two enzymatic reactions: a 3'-hydroxylation followed by a 4'-O-methylation. While the specific 3'-hydroxylase is not fully characterized, the subsequent methylation is carried out by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .[7]

-

(S)-Norreticuline to Norlaudanine: The hydroxyl group at the 7-position of (S)-norreticuline is methylated by norreticuline 7-O-methyltransferase (N7OMT) to yield norlaudanine.[7]

-

Norlaudanine to Tetrahydropapaverine: A final O-methylation at the 3'-position occurs, though the specific enzyme for this step in the NH pathway is not definitively identified.

-

Tetrahydropapaverine to Papaverine: The final step involves the aromatization of the tetrahydroisoquinoline ring system to form papaverine. This oxidation is catalyzed by an oxidase.[8]

The N-methylated (NCH3) Pathway

The N-methylated pathway, which proceeds through the key intermediate (S)-reticuline, was initially considered the primary route to papaverine.[9][10] However, recent evidence suggests it may be a minor pathway.[7] This route involves intermediates that are methylated at the nitrogen atom.

The key steps in the N-methylated pathway are:

-

(S)-Coclaurine to (S)-N-methylcoclaurine: Following the formation of (S)-coclaurine, coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom.

-

(S)-N-methylcoclaurine to (S)-Reticuline: A 3'-hydroxylation and a 4'-O-methylation, catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) and 4'OMT , respectively, convert (S)-N-methylcoclaurine to the central BIA intermediate, (S)-reticuline.[11]

-

(S)-Reticuline to (S)-Laudanine: Reticuline 7-O-methyltransferase (7OMT) methylates the 7-hydroxyl group of (S)-reticuline.[9]

-

(S)-Laudanine to Laudanosine: A subsequent O-methylation at the 3'-position yields laudanosine.[9]

-

Laudanosine to Tetrahydropapaverine: This step requires the removal of the N-methyl group, a reaction for which the specific enzyme has not yet been fully characterized.[8][9]

-

Tetrahydropapaverine to Papaverine: Similar to the NH pathway, the final step is an oxidation reaction to form the aromatic ring of papaverine.[8][9]

Quantitative Data on Papaverine Biosynthesis

Quantitative analysis of alkaloids and gene expression provides crucial insights into the dynamics of the papaverine biosynthetic pathway.

Table 1: Alkaloid Content in Different Tissues and Cultivars of Papaver somniferum

| Alkaloid | Tissue/Cultivar | Concentration (µg/g dry matter) | Reference |

| Papaverine | Capsules ('Sušický červenosemenný') | ~700 | [12] |

| Papaverine | Capsules (Average of 34 ornamental cultivars) | 290 | [13] |

| Papaverine | Latex (High papaverine mutant 'pap1') | >12-fold higher than normal | [7][12] |

| Papaverine | Stems | Variable gradient | [14] |

| Papaverine | Roots | Low to undetectable | [6][14] |

| Morphine | Capsules (Average of 34 ornamental cultivars) | 3620 | [13] |

| Codeine | Capsules (Average of 34 ornamental cultivars) | 250 | [13] |

Table 2: Gene Expression and Metabolite Levels from Feeding and Silencing Experiments

| Experiment | Gene/Metabolite | Observation | Implication | Reference |

| VIGS of CNMT | Papaverine level | Dramatically increased | The main route is via N-desmethylated compounds | [7] |

| VIGS of N7OMT | Papaverine level | Reduced | N7OMT is involved in the major NH pathway | [7] |

| VIGS of 7OMT | Papaverine level | Not affected | The NCH3 pathway through reticuline is not the main route | [7] |

| [1-¹³C, N-¹³CH₃]-(S)-reticuline feeding | ¹³C-Papaverine | Labeled papaverine detected (N-methyl group lost) | (S)-reticuline can be a precursor, but likely a minor one | [14] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to study papaverine biosynthesis.

General Enzyme Assay for Methyltransferases (OMTs and NMTs)

This protocol is a generalized procedure for assaying the activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases involved in papaverine biosynthesis.

-

Reaction Mixture: Prepare a reaction mixture typically containing:

-

Buffer: e.g., 100 mM Tris-HCl or Glycine-NaOH, pH 7.0-9.0.[9][10]

-

Substrate (the molecule to be methylated): e.g., (S)-norcoclaurine, (S)-reticuline, at a concentration typically in the µM to mM range.[9][15]

-

Methyl donor: S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [¹⁴C]SAM) for detection, at a concentration around 100 µM.[9]

-

Reducing agent (optional but common): e.g., dithiothreitol (DTT) or β-mercaptoethanol.[9]

-

-

Enzyme Preparation: Use purified recombinant enzyme or a crude protein extract from P. somniferum tissues.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a controlled temperature, typically 30-37°C, for a defined period (e.g., 30-60 minutes).[9]

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by other methods such as boiling.[9]

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (if using radiolabeled SAM) or Mass Spectrometry (LC-MS/MS) to identify and quantify the methylated product.[6][9]

Virus-Induced Gene Silencing (VIGS) in Papaver somniferum**

VIGS is a powerful technique to study gene function by transiently suppressing the expression of a target gene. A generalized protocol using a Tobacco rattle virus (TRV)-based vector is described below.

-

Vector Construction:

-

Select a unique fragment (typically 200-400 bp) of the target gene's cDNA.

-

Clone this fragment into the pTRV2 VIGS vector.

-

-

Agrobacterium Transformation:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) separately with the pTRV1 vector and the pTRV2 construct containing the gene fragment.

-

-

Agroinfiltration:

-

Grow cultures of both Agrobacterium strains to a suitable optical density (e.g., OD₆₀₀ of 1.0-1.5).

-

Mix the cultures in a 1:1 ratio in an infiltration buffer (e.g., 10 mM MES, 200 µM acetosyringone, 10 mM MgCl₂).

-

Infiltrate the undersides of the leaves of young P. somniferum seedlings (e.g., at the two- to four-leaf stage) using a needleless syringe.[5][16]

-

-

Plant Growth and Analysis:

-

Grow the infiltrated plants for 2-4 weeks to allow for systemic silencing.

-

Harvest tissues (e.g., leaves, stems, capsules) for analysis.

-

-

Analysis of Silencing:

-

Gene Expression: Quantify the mRNA level of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.

-

Metabolite Analysis: Analyze the alkaloid profile of the silenced plants using LC-MS/MS to determine the effect of gene silencing on papaverine biosynthesis.[6]

-

Regulation of Papaverine Biosynthesis

The biosynthesis of papaverine, like other benzylisoquinoline alkaloids, is tightly regulated at multiple levels, including transcriptional control and hormonal signaling.

Transcriptional Regulation by WRKY Transcription Factors

WRKY transcription factors are a large family of plant-specific regulatory proteins that play a role in various processes, including secondary metabolism.[15] In P. somniferum, a wound-inducible WRKY transcription factor, PsWRKY, has been shown to be involved in the regulation of the BIA pathway.[15] These transcription factors typically bind to a specific DNA sequence known as the W-box (with a core TGAC motif) present in the promoter regions of their target genes.[17][18] The promoters of several genes in the BIA pathway contain W-box elements, suggesting that WRKY transcription factors can directly regulate their expression.[15]

Hormonal Regulation by Jasmonates

Jasmonates (JAs), including jasmonic acid and its derivatives, are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism.[19][20] The JA signaling pathway can induce the expression of genes involved in alkaloid biosynthesis.[20] This signaling cascade often involves the activation of specific transcription factors, including members of the AP2/ERF, bHLH, and MYB families, which in turn upregulate the expression of biosynthetic genes.[19] The interplay between JA signaling and WRKY transcription factors provides a complex regulatory network controlling the production of papaverine and other alkaloids in response to developmental cues and environmental stresses.

Conclusion

The biosynthesis of papaverine in Papaver somniferum is a complex process involving multiple enzymatic steps and intricate regulatory networks. While significant progress has been made in elucidating the primary N-desmethylated pathway, further research is needed to fully characterize all the enzymes involved and to unravel the complete regulatory mechanisms. A deeper understanding of these pathways holds great promise for the metabolic engineering of P. somniferum or microbial systems for the enhanced production of this valuable pharmaceutical compound. This guide provides a solid foundation for researchers and professionals to build upon in their efforts to explore and exploit the fascinating biochemistry of papaverine biosynthesis.

References

- 1. The Transcription Factor CrWRKY1 Positively Regulates the Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | A Methodological Advance of Tobacco Rattle Virus-Induced Gene Silencing for Functional Genomics in Plants [frontiersin.org]

- 6. A high-throughput HILIC-UHPLC-MS/MS approach for multi-tissue profiling of alkaloids in Papaver somniferum: Method development and chemotypic prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient Virus-Induced Gene Silencing in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WRKY transcription factor - Wikipedia [en.wikipedia.org]

- 19. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

The Chemistry of Papaverine: A Technical Guide to its Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has long been recognized for its potent vasodilatory and smooth muscle relaxant properties. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides an in-depth technical overview of the chemical synthesis of papaverine, detailing both classical and contemporary methodologies. Furthermore, it explores the synthesis of various papaverine derivatives and their evolving therapeutic applications, including their potential as anticancer and neuroprotective agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of Papaverine

The total synthesis of papaverine has been a subject of chemical research for over a century, with several established methods and recent innovations aimed at improving efficiency and sustainability.

Bischler-Napieralski Reaction Route

A cornerstone in isoquinoline alkaloid synthesis, the Bischler-Napieralski reaction is a classical and widely utilized method for preparing the papaverine core structure. The synthesis commences with the acylation of a β-phenylethylamine derivative, followed by a cyclodehydration reaction.

Experimental Protocol: Bischler-Napieralski Synthesis of Papaverine

-

Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide.

-

Homoveratrylamine (3,4-dimethoxyphenethylamine) is reacted with homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride) in the presence of a base, such as pyridine or triethylamine, to yield the corresponding amide.

-

Procedure: To a solution of homoveratrylamine (1 equivalent) in a suitable solvent like dichloromethane or toluene, homoveratroyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred for 2-4 hours and then allowed to warm to room temperature. The mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization.

-

-

Step 2: Cyclization to 3,4-Dihydropapaverine.

-

The amide from the previous step undergoes intramolecular cyclization using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2]

-

Procedure: The dried amide is dissolved in a high-boiling inert solvent like toluene or xylene. Phosphorus oxychloride (2-3 equivalents) is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess POCl₃ are removed under vacuum. The residue is cautiously quenched with ice and basified with a concentrated ammonium hydroxide solution. The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated.

-

-

Step 3: Dehydrogenation to Papaverine.

-

The resulting 3,4-dihydropapaverine is dehydrogenated to form the aromatic isoquinoline ring of papaverine.

-

Procedure: The 3,4-dihydropapaverine is dissolved in a suitable solvent, and a catalyst, typically 10% palladium on carbon (Pd/C), is added. The mixture is heated to reflux in the presence of a hydrogen acceptor, or dehydrogenated at high temperatures (e.g., 200°C) with a palladium catalyst.[1] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude papaverine is then purified by recrystallization. A synthesis of papaverine hydrochloride has been reported with a total yield of 74.5% and a purity of 99.8%.[3]

-

Pictet-Gams Synthesis

The Pictet-Gams synthesis is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenylethylamide, which undergoes cyclization and dehydration in a single step to directly yield the isoquinoline ring system, thus avoiding a separate dehydrogenation step.

Modern Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for papaverine synthesis. One such approach utilizes veratraldehyde as a starting material, which is converted to homoveratrylamine and homoveratric acid. These intermediates are then coupled and cyclized.[4] Another innovative method involves a copper-mediated oxidative amidation reaction followed by a Bischler-Napieralski cyclization, offering a facile route to papaverine and related alkaloids. A study reported a green synthesis of papaverine in water with an overall yield of 58.7%.

Table 1: Comparison of Papaverine Synthesis Methods

| Synthesis Route | Key Intermediates | Typical Overall Yield | Key Advantages | Key Disadvantages |

| Bischler-Napieralski | N-Acyl-β-phenylethylamine, 3,4-Dihydropapaverine | ~15% from vanillin[5] | Well-established, versatile | Often requires harsh reagents and a separate dehydrogenation step |

| Pictet-Gams | β-Hydroxy-β-phenylethylamide | Variable | Avoids separate dehydrogenation step | Substrate synthesis can be more complex |

| From Veratraldehyde | Homoveratrylamine, Homoveratric acid | Not explicitly stated | Utilizes a readily available starting material | Multiple steps involved |

| Green Synthesis in Water | 2-(3,4-dimethoxyphenyl)acetic acid, Homoveratrylamine | 58.7% | Environmentally friendly, high yield | May require specific reaction conditions |

| Biosynthesis/Semisynthesis | Tetrahydropapaverine | ~15% | Biocatalytic, sustainable | Lower yields, requires specialized biological systems |

Papaverine Derivatives and their Applications

The papaverine scaffold has proven to be a versatile template for the development of novel therapeutic agents with a range of pharmacological activities.

Phosphodiesterase (PDE) Inhibitors

Papaverine is a non-selective inhibitor of phosphodiesterases, with notable activity against PDE10A. This inhibition leads to increased levels of cAMP and cGMP, which are key second messengers in various signaling pathways. Researchers have synthesized numerous papaverine analogs to improve potency and selectivity for specific PDE isoforms.

Table 2: PDE10A Inhibitory Activity of Papaverine and its Derivatives

| Compound | IC₅₀ for PDE10A | IC₅₀ for PDE3A | Reference |

| Papaverine | 17 nM | 284 nM | |

| Papaverine | 36 nM | 1300 nM | [6] |

| SMV-32 (derivative) | 13.42 µM (IC₂₀) | Not specified | [7] |

Anticancer Activity

Recent studies have highlighted the potential of papaverine and its derivatives as anticancer agents. Their mechanism of action is multifaceted and can involve the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways crucial for tumor growth.

Experimental Protocol: In Vitro Anticancer Activity Assessment

-

Cell Culture: Human cancer cell lines (e.g., U87MG glioblastoma, MCF-7 breast cancer, HepG-2 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the papaverine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[8]

-

-

Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to analyze the effects of the derivatives on the cell cycle distribution and to quantify the induction of apoptosis.

Table 3: Anticancer Activity of Papaverine and its Derivatives

| Compound | Cell Line | IC₅₀ | Reference |

| Papaverine | U87MG (Glioblastoma) | Not specified (effective at 40 mg/kg in vivo) | [8] |

| Papaverine-Au(III) complex | MCF-7 (Breast Cancer) | 2.87 µg/mL | [9] |

| Papaverine-Au(III) complex | HepG-2 (Hepatocellular Carcinoma) | Higher than papaverine alone | [10] |

Signaling Pathways and Experimental Workflows

Papaverine's Mechanism of Action: PDE Inhibition and Downstream Signaling

Papaverine exerts its primary pharmacological effects by inhibiting phosphodiesterase (PDE) enzymes. This leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation.

References

- 1. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Anticancer effects of a non-narcotic opium alkaloid medicine, papaverine, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Papaverine Metal Complexes with Potential Anticancer Activities [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Beyond Vasodilation: A Technical Guide to the Diverse Pharmacological Properties of Papaverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, has long been clinically utilized for its vasodilatory and smooth muscle relaxant properties.[1][2] However, a growing body of evidence reveals a much broader spectrum of pharmacological activities, positioning papaverine as a compelling candidate for drug repurposing and development in various therapeutic areas. This technical guide provides an in-depth exploration of the non-vasodilatory pharmacological properties of papaverine, focusing on its anticancer, antiviral, neuroprotective, and anti-inflammatory effects. We delve into the underlying mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of papaverine's multifaceted pharmacological profile.

Core Mechanism of Action: Phosphodiesterase Inhibition and Beyond

Papaverine's primary mechanism of action, underlying many of its diverse effects, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4] By inhibiting PDEs, papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their intracellular accumulation.[5][6] These cyclic nucleotides are crucial second messengers that regulate a multitude of cellular processes. Papaverine exhibits a particular potency for inhibiting PDE10A, a subtype predominantly found in the striatum of the brain.[3][7]

Beyond PDE inhibition, papaverine's pharmacological effects are also attributed to its ability to block calcium channels and inhibit mitochondrial complex I.[5][8] The blockade of calcium influx contributes to its muscle relaxant properties, while the inhibition of mitochondrial respiration has significant implications for its anticancer activity.[5][8]

Anticancer Properties

Papaverine has demonstrated significant anticancer activity across a range of cancer cell lines, including glioblastoma, breast cancer, and lung cancer.[9][10][11] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.[9][12]

Quantitative Data: Anticancer Activity of Papaverine

| Cell Line | Cancer Type | Parameter | Value | Reference |

| U87MG | Glioblastoma | EC50 | 29 µM | [9] |

| T98G | Glioblastoma | EC50 | 40 µM | [9] |

| AMJ-13 | Breast Cancer | IC50 | 62.12 µM | [10] |

| MCF-7 | Breast Cancer | IC50 | 72.62 µM | [10] |

| MDA-MB-231 | Breast Cancer | IC50 | > 10 µM (48h) | [11] |

| A549 | Lung Cancer | IC50 | 15.4 µM (OCR) | [13] |

| DU145 | Prostate Cancer | - | Time & Dose-dependent Cytotoxicity | [11] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; OCR: Oxygen Consumption Rate

Experimental Protocol: Clonogenicity Assay for Anticancer Activity

This protocol is adapted from standard clonogenic assay procedures and can be used to assess the long-term survival and proliferative capacity of cancer cells after treatment with papaverine.[14][15]

Materials:

-

Cancer cell line of interest (e.g., U87MG glioblastoma cells)

-

Complete cell culture medium

-

Papaverine hydrochloride solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of papaverine (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

Recovery: After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies (defined as a cluster of at least 50 cells).

-

Staining: Once colonies are visible, remove the medium, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol) for 5-10 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Antiviral Activity

Papaverine has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including influenza virus, human immunodeficiency virus (HIV), and SARS-CoV-2.[3][16] Its antiviral mechanisms are multifaceted and can involve inhibiting viral replication, interfering with viral entry, and modulating host cellular pathways that are essential for viral propagation.[3][17]

Quantitative Data: Antiviral Activity of Papaverine

| Virus | Cell Line | Parameter | Value | Reference |

| SARS-CoV-2 | Caco-2 | IC50 | 1.1 ± 0.39 µM | [3] |

| Influenza A (H1N1) | Calu-3 | IC50 | 13 µM | [16] |

| HIV | H9 cells | - | Inhibition of RT activity and p24 expression at 10 µg/mL | [3] |

IC50: Half-maximal inhibitory concentration; RT: Reverse Transcriptase

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard method to quantify the ability of a compound to neutralize a virus and prevent it from infecting cells.[18][19]

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Papaverine hydrochloride solution

-

Cell culture medium

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of papaverine and mix them with a constant amount of virus. Incubate the mixture to allow papaverine to bind to the virus.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-papaverine mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour).

-

Overlay: Remove the inoculum and add the semi-solid overlay to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Analysis: Determine the concentration of papaverine that results in a 50% reduction in the number of plaques (PRNT50) compared to the virus control.

Neuroprotective Effects

Papaverine has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including Parkinson's disease and traumatic brain injury.[5][20] Its neuroprotective actions are linked to its anti-inflammatory properties, inhibition of microglial activation, and modulation of neuronal signaling pathways.[12][21]

Experimental Model: MPTP-Induced Parkinson's Disease in Mice

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease and evaluate potential neuroprotective agents.[5][22]

Procedure:

-

Animal Model: Use a susceptible mouse strain, such as C57BL/6.

-

MPTP Administration: Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is sub-acute administration (e.g., 20-30 mg/kg, intraperitoneally, once daily for 5 consecutive days).

-

Papaverine Treatment: Administer papaverine (e.g., 10-30 mg/kg, intraperitoneally) before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).

-

Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test and the pole test, at various time points after MPTP administration.[23][24]

-

Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (striatum and substantia nigra) for neurochemical analysis, including measurement of dopamine and its metabolites by HPLC.

-

Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Experimental Protocol: Western Blot Analysis for Neuroprotective Markers

Western blotting can be used to assess the expression of key proteins involved in neuroinflammation and neuronal survival.[21]

Materials:

-

Brain tissue homogenates from the experimental animals

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-TH for dopaminergic neurons, anti-p-CREB, anti-BDNF)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Homogenize brain tissue in lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-inflammatory Properties

Papaverine exerts anti-inflammatory effects by modulating the production of inflammatory mediators.[3] In models of neuroinflammation, papaverine has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[12]

Experimental Model: LPS-Stimulated Microglia

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce an inflammatory response in vitro.[12]

Procedure:

-

Cell Culture: Culture microglial cells (e.g., BV-2 cell line) in appropriate medium.

-

Treatment: Pre-treat the cells with different concentrations of papaverine for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL).

-

Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the concentrations of pro- and anti-inflammatory cytokines using enzyme-linked immunosorbent assays (ELISAs).

-

Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant using the Griess reagent.

Experimental Protocol: Measurement of cAMP and cGMP Levels

The intracellular levels of cAMP and cGMP can be measured using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.[25][26][27]

Materials:

-

Cell culture (e.g., LPS-stimulated microglia)

-

Papaverine hydrochloride solution

-

Cell lysis buffer

-

cAMP or cGMP EIA kit

Procedure:

-

Cell Treatment: Treat cells with papaverine and/or other stimuli as described in the experimental model.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP and cGMP.

-

Immunoassay: Perform the EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the cAMP or cGMP in the sample competes with a labeled tracer for binding to a specific antibody.

-

Detection and Quantification: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP or cGMP in the samples based on a standard curve.

Conclusion

The pharmacological profile of papaverine extends far beyond its classical role as a vasodilator. Its multifaceted activities as an anticancer, antiviral, neuroprotective, and anti-inflammatory agent, primarily driven by its inhibition of phosphodiesterases and other key cellular targets, underscore its significant potential for therapeutic innovation. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the diverse therapeutic applications of this remarkable alkaloid. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its various effects and to translate these promising preclinical findings into novel clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. google.com [google.com]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Papaverine inhibits α-synuclein aggregation by modulating neuroinflammation and matrix metalloproteinase-3 expression in the subacute MPTP/P mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Papaverine Metal Complexes with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Papaverine Enhances the Oncolytic Effects of Newcastle Disease Virus on Breast Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Papaverine Targets STAT Signaling: A Dual‐Action Therapy Option Against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 19. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 20. Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-<kappa>B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. imrpress.com [imrpress.com]

- 25. benchchem.com [benchchem.com]

- 26. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Papaverine's Modulation of Cyclic AMP and GMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has long been recognized for its vasodilatory and smooth muscle relaxant properties.[1] Its mechanism of action is primarily attributed to the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, papaverine elevates intracellular levels of both cAMP and cGMP, thereby modulating a wide array of downstream signaling pathways. This technical guide provides an in-depth analysis of papaverine's effects on cAMP and cGMP signaling, including its phosphodiesterase inhibition profile, the resulting impact on downstream effectors, and detailed experimental protocols for studying these interactions.

Introduction to Cyclic Nucleotide Signaling

Cyclic AMP and cGMP are ubiquitous second messengers that play pivotal roles in numerous physiological processes, including smooth muscle relaxation, cardiac function, inflammation, and neuronal signaling. Their intracellular concentrations are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases, respectively, and their degradation by phosphodiesterases.

The downstream effects of cAMP are primarily mediated through the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cellular response.[3] Similarly, cGMP primarily signals through the activation of Protein Kinase G (PKG), which also phosphorylates a range of target proteins.

Papaverine's Mechanism of Action: Phosphodiesterase Inhibition

Papaverine exerts its pharmacological effects by acting as a non-selective inhibitor of phosphodiesterase enzymes.[1] This non-selectivity means that it can inhibit multiple PDE isoenzymes, which are a large family of enzymes that hydrolyze cAMP and cGMP.[4]

Impact on cAMP and cGMP Levels

By inhibiting the degradation of cAMP and cGMP, papaverine leads to their accumulation within the cell.[1][2] This elevation of cyclic nucleotide levels is the primary mechanism by which papaverine induces smooth muscle relaxation and vasodilation. In vascular smooth muscle, for instance, increased cAMP and cGMP levels lead to the activation of PKA and PKG, which in turn phosphorylate proteins that promote calcium sequestration and reduce the sensitivity of the contractile apparatus to calcium, ultimately resulting in relaxation.[5]

Quantitative Data on Papaverine's PDE Inhibition

The inhibitory potency of papaverine varies across different PDE isoenzymes. While it is often referred to as a non-selective inhibitor, it does exhibit some degree of preference for certain PDE families. The following table summarizes the available quantitative data on the inhibitory activity of papaverine against various PDE isoenzymes.

| PDE Isoform | Substrate | IC50 / EC50 (nM) | Notes |

| PDE10A | cAMP/cGMP | 19 - 36 | Potent inhibitor.[6][7] |

| PDE3A | cAMP | 284 | Moderate inhibitor. |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. A lower value signifies greater potency.

Signaling Pathways Modulated by Papaverine

The elevation of intracellular cAMP and cGMP by papaverine triggers a cascade of downstream signaling events. These pathways are central to its therapeutic effects.

cAMP/PKA Signaling Pathway

References

- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. In Vitro Effects of Papaverine on Cell Migration and Vascular Endothelial Growth Factor in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE-Glo™ Phosphodiesterase Assay [promega.sg]

- 5. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Properties of Papaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, has long been utilized as a vasodilator and smooth muscle relaxant.[1] Emerging in vitro research has unveiled its potential as a broad-spectrum antiviral agent, demonstrating inhibitory effects against a range of viruses including influenza viruses, paramyxoviruses, human immunodeficiency virus (HIV), cytomegalovirus (CMV), measles virus, and SARS-CoV-2.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro studies on Papaverine's antiviral properties, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Antiviral Activity of Papaverine

The antiviral efficacy of Papaverine has been quantified against several viruses in vitro. The following tables summarize the key findings, providing data on the effective concentrations (EC50), half-maximal inhibitory concentrations (IC50), and other measures of antiviral activity.

Table 1: Antiviral Activity of Papaverine against Influenza and Paramyxoviruses

| Virus | Cell Line | Parameter | Value | Reference |

| Influenza A/WSN/33 (H1N1) | MDCK | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [2] |

| Influenza A/Udorn/72 (H3N2) | MDCK | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [2] |

| Influenza B/Lee/40 | MDCK | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [2] |

| Parainfluenza Virus 5 (PIV5) | MDBK | IC50 | ~5 µM | [2] |

| Human Parainfluenza Virus 3 (HPIV3) | LLC-MK2 | IC50 | ~7.5 µM | [2] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | IC50 | ~10 µM | [2] |

Table 2: Antiviral Activity of Papaverine against Human Immunodeficiency Virus (HIV)

| HIV Strain | Cell Line | Parameter | Value | Reference |

| HIV-1 | H9 cells | Effective Concentration | 10 µg/mL | [3] |

| HIV-1 | PBMC | Effective Concentration | 10 µg/mL | [3] |

| HIV-1 (strain 3b) | MT4 cells | ED50 | 5.8 µM | [6] |

| HIV-1 (strain 3b) | MT4 cells | CD50 | 32 µM | [6] |

Table 3: Antiviral Activity of Papaverine against Other Viruses

| Virus | Cell Line | Parameter | Value | Reference |

| Measles Virus | Neuroblastoma cells | Effective Concentration | 10 µM (suppressed virus growth) | [4] |

| Cytomegalovirus (CMV) | - | - | Inhibitory effect reported | [1] |

| SARS-CoV-2 (various variants) | Caco-2, Calu-3 | IC50 | Similar dose-response curves for different variants | [5][7] |

| Influenza A H1N1 | - | - | Antiviral efficacy displayed | [5] |

| Influenza A H5N1 | - | - | Antiviral efficacy displayed | [5] |

Mechanisms of Antiviral Action

In vitro studies have elucidated several mechanisms through which Papaverine exerts its antiviral effects. These primarily involve the modulation of host cell signaling pathways and interference with specific stages of the viral life cycle.

Interference with Host Cell Signaling Pathways

Papaverine has been shown to modulate key cellular signaling pathways that are often hijacked by viruses for their replication.

-